L-798106-d6
Description
Significance of Prostanoid EP3 Receptor Antagonism in Biomedical Research
Prostanoids are a group of lipid compounds that play crucial roles in a vast array of physiological and pathological processes. medchemexpress.com They exert their effects by binding to a family of G-protein coupled receptors, among which is the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 3, or EP3 receptor. glixxlabs.comcaymanchem.commedchemexpress.com The EP3 receptor is notable for its widespread distribution in the body and its involvement in diverse biological functions. medchemexpress.comglixxlabs.com
Activation of the EP3 receptor can lead to various, sometimes opposing, effects depending on the tissue and the specific signaling pathways it engages. nih.gov These functions include smooth muscle contraction in the uterus and gastrointestinal tract, inhibition of neurotransmitter release, and regulation of gastric acid secretion and kidney function. medchemexpress.com
Given its multifaceted roles, the EP3 receptor has become a significant target in biomedical research. Studies have implicated EP3 receptor signaling in cardiovascular diseases, pain, inflammation, cancer, and metabolic conditions like diabetes. glixxlabs.comcaymanchem.comapexbt.comnih.gov For instance, EP3 receptor activation is linked to vascular inflammation, platelet aggregation, and vasoconstriction, making it a potential therapeutic target for hypertension. nih.govapexbt.commedchemexpress.com In oncology, the EP3 receptor has been shown to influence cell proliferation and migration in certain cancers. glixxlabs.com It is also involved in mediating cough reflexes and plays a role in the body's fever response. targetmol.comCurrent time information in Bangalore, IN.
The development of selective antagonists—molecules that block the receptor's activity—is crucial for dissecting these complex pathways. By inhibiting the EP3 receptor, researchers can investigate the specific consequences of its signaling, validate it as a therapeutic target, and explore the potential of new treatments for a range of diseases. Current time information in Bangalore, IN.
Historical Development and Discovery of L-798106 as a Research Probe
To explore the function of the EP3 receptor, scientists required highly selective chemical tools. L-798106, developed by Merck & Co., emerged as one of the first potent and highly selective antagonists for the prostanoid EP3 receptor. semanticscholar.orgtocris.com Its discovery was a significant step forward, providing researchers with a reliable probe to isolate and study the effects of EP3 receptor blockade. semanticscholar.org
L-798106, also known by the synonyms CM9 and GW671021, is chemically identified as N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide. tocris.comenfield.gov.uk Its high selectivity is a key feature. Laboratory studies have shown that it binds to the EP3 receptor with high affinity while having significantly lower affinity for other prostanoid receptors like EP1, EP2, and EP4. tocris.comgoogle.comresearchgate.netrndsystems.com This selectivity is vital for ensuring that observed effects are due to the inhibition of the EP3 receptor and not other related receptors. rndsystems.com
The compound has been instrumental in a multitude of in vitro and in vivo studies to delineate the physiological and pathophysiological roles of the EP3 receptor. semanticscholar.org For example, it has been used to block the actions of EP3-selective agonists like sulprostone (B1662612), thereby confirming the involvement of the EP3 receptor in specific biological responses such as vascular contraction and neurotransmitter release. semanticscholar.orggoogle.comrndsystems.com
| Receptor | Ki (nM) |
|---|---|
| EP3 | 0.3 google.com |
| EP4 | 916 google.com |
| EP1 | >5000 google.com |
| EP2 | >5000 google.com |
Role of Deuterated Analogs (L-798106-d6) in Advanced Research Methodologies
In modern biomedical research, particularly in fields like pharmacokinetics and analytical chemistry, stable isotope-labeled compounds have become indispensable tools. medchemexpress.com this compound is the deuterated analog of L-798106, meaning one or more of its hydrogen atoms have been replaced with deuterium (B1214612), a stable, heavier isotope of hydrogen. This seemingly subtle modification does not alter the fundamental chemical properties or biological activity of the molecule but provides significant advantages for specific research applications.
One of the primary uses of deuterated compounds like this compound is as an internal standard for quantitative analysis, especially in mass spectrometry-based techniques. medchemexpress.com When researchers need to measure the precise amount of L-798106 in a biological sample (such as blood or tissue), they can add a known quantity of this compound at the beginning of the sample preparation process. Because this compound is chemically identical to L-798106, it behaves similarly during extraction and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This allows for highly accurate quantification of the non-deuterated compound, correcting for any sample loss during processing.
Furthermore, deuteration can significantly alter a drug's metabolic profile due to the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve breaking this bond. Consequently, deuterated drugs may have a longer half-life and different pharmacokinetic properties compared to their non-deuterated counterparts. Studying the pharmacokinetics of this compound alongside L-798106 can provide valuable insights into the metabolic pathways of the drug, helping to identify sites of metabolic breakdown.
| Property | Value |
|---|---|
| Chemical Formula | C27H22BrNO4S tocris.com |
| Molecular Weight | 536.44 g/mol tocris.com |
| CAS Number | 244101-02-8 tocris.com |
| Synonyms | CM9, GW671021 enfield.gov.ukrndsystems.com |
Properties
Molecular Formula |
C₂₇H₁₆D₆BrNO₄S |
|---|---|
Molecular Weight |
542.47 |
Synonyms |
(2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide-d6; CM 9-d6; GW 671021-d6; |
Origin of Product |
United States |
Molecular and Biochemical Characterization of L 798106 S Interaction with Prostanoid Receptors
Prostanoid Receptor Binding Affinity and Selectivity Profiling of L-798,106
L-798,106 has been extensively characterized as a potent and highly selective antagonist of the prostanoid EP3 receptor. rndsystems.commedchemexpress.comtocris.comcaymanchem.com Its interaction with the EP3 receptor and its specificity compared to other prostanoid receptors are critical to understanding its pharmacological profile.
Quantitative Assessment of EP3 Receptor Antagonism (e.g., Ki, pA2 Values)
The affinity of L-798,106 for the human EP3 receptor is exceptionally high, as demonstrated by its low nanomolar and sub-nanomolar inhibitor constant (Ki) values. Multiple studies have consistently reported a Ki value of approximately 0.3 nM for the EP3 receptor. rndsystems.commedchemexpress.comtocris.comcaymanchem.com This potent binding affinity underscores its effectiveness as an EP3 receptor antagonist.
Further quantitative measures of its antagonist activity include the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In functional assays using guinea-pig vas deferens, L-798,106 exhibited an apparent pA2 of 7.48. medchemexpress.comtargetmol.com In studies on rat locus coeruleus neurons, the apparent affinity (pKB) was estimated to be 5.77 when sulprostone (B1662612) was the agonist, and higher when PGE2 was the agonist (pKB = 6.26). frontiersin.org These values provide functional confirmation of its potent antagonist properties at the EP3 receptor.
Table 1: Quantitative Assessment of L-798,106 at the EP3 Receptor
| Parameter | Value | Species/Assay Condition | Reference |
|---|---|---|---|
| Ki | 0.3 nM | Human EP3 receptor | rndsystems.commedchemexpress.comtocris.comcaymanchem.com |
| pA2 | 7.48 ± 0.25 | Guinea-pig vas deferens | medchemexpress.com |
| pKB | 5.77 ± 0.10 | Rat locus coeruleus neurons (Sulprostone as agonist) | frontiersin.org |
| pKB | 6.26 ± 0.05 | Rat locus coeruleus neurons (PGE2 as agonist) | frontiersin.org |
| pKB | 5.91 ± 0.14 | Rat locus coeruleus neurons (Misoprostol as agonist) | frontiersin.org |
Selectivity Spectrum Across EP1, EP2, EP4, DP1, DP2, IP, and TP Receptors
A key feature of L-798,106 is its remarkable selectivity for the EP3 receptor over other prostanoid receptors. rndsystems.commedchemexpress.comtocris.comcaymanchem.com Binding assays have revealed significantly lower affinity for other EP receptor subtypes. The Ki value for the EP4 receptor is reported to be 916 nM, while for EP1 and EP2 receptors, the Ki values are greater than 5000 nM. rndsystems.commedchemexpress.comtocris.comcaymanchem.com This demonstrates a selectivity of over 3000-fold for EP3 versus EP4, and over 16,000-fold for EP3 versus EP1 and EP2 receptors. While specific Ki values for DP, IP, and TP receptors are not consistently detailed in the primary search results, the literature emphasizes its high selectivity for the EP3 subtype among the prostanoid receptor family. frontiersin.orgresearchgate.net
Table 2: Binding Affinity (Ki) of L-798,106 at Various Prostanoid Receptors
| Receptor | Ki (nM) | Reference |
|---|---|---|
| EP3 | 0.3 | rndsystems.commedchemexpress.comtocris.comcaymanchem.com |
| EP4 | 916 | rndsystems.commedchemexpress.comtocris.comcaymanchem.com |
| EP1 | >5000 | rndsystems.commedchemexpress.comtocris.comcaymanchem.com |
| EP2 | >5000 | rndsystems.commedchemexpress.comtocris.comcaymanchem.com |
Ligand-Receptor Interaction Mechanisms and Signaling Pathway Modulation by L-798,106
L-798,106 exerts its effects by directly competing with endogenous ligands and modulating downstream signaling cascades initiated by EP3 receptor activation.
Inhibition of Agonist-Induced Receptor Activation
L-798,106 functions as a competitive antagonist, meaning it binds to the EP3 receptor at the same site as endogenous agonists like prostaglandin (B15479496) E2 (PGE2) and synthetic agonists like sulprostone, thereby preventing them from activating the receptor. rndsystems.comtocris.comcaymanchem.comnih.gov This has been demonstrated in various experimental models. For instance, L-798,106 effectively blocks the contractile responses induced by the EP3 agonist sulprostone in guinea pig vas deferens and trachea. caymanchem.com It also attenuates the sulprostone-induced inhibition of electrically evoked twitch and contractile responses. rndsystems.comtocris.com Furthermore, studies have shown that L-798,106 can inhibit the citric acid-induced cough sensitization enhanced by PGE2 and sulprostone. nih.gov
Downstream Cellular Signaling Perturbations Attributed to EP3 Receptor Blockade
The EP3 receptor is known to couple to multiple G proteins, leading to diverse downstream signaling events. One of the primary pathways involves coupling to the inhibitory G protein (Gi), which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov By blocking the EP3 receptor, L-798,106 can prevent this agonist-induced decrease in cAMP. Interestingly, in some cancer cell lines, treatment with L-798,106 has been shown to increase cAMP levels, suggesting it can interfere with a tonic inhibitory signal mediated by the EP3 receptor. nih.gov
The EP3 receptor can also signal through other pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway and the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov Blockade of the EP3 receptor by L-798,106 has been shown to impact these pathways. For example, in a rat model of subarachnoid hemorrhage, L-798,106 treatment decreased the expression of phosphorylated p38 MAPK and other downstream effectors. researchgate.net In non-small cell lung cancer cells, inhibition of EP3 by L-798,106 suppressed the TGF-β/Smad signaling pathway. spandidos-publications.com
Furthermore, in cardiac myocytes, PGE2-induced activation of the transcription factor MEF2 was shown to be mediated by the EP3 receptor, and this effect was inhibited by L-798,106. embopress.org This indicates that EP3 receptor blockade by L-798,106 can prevent the activation of specific gene transcription programs. In the kidney, L-798,106 was found to increase the expression of COX-2, suggesting that it blocks a negative feedback loop where PGE2, acting through the EP3 receptor, normally suppresses COX-2 expression. physiology.org
In Vitro and Ex Vivo Investigation of L 798106 S Biological Actions
Cellular Model Systems for EP3 Receptor Research Utilizing L-798106
L-798,106 has been instrumental in studies using both established cell lines and primary cell cultures to understand the mechanistic role of the EP3 receptor in cellular functions ranging from metabolism to immunology.
Cultured cell lines provide a homogenous and reproducible system to study specific cellular responses. L-798,106 has been employed in several key cell models:
3T3-L1 Adipocytes: In the 3T3-L1 adipocyte cell line, L-798,106 has been used to investigate the roles of EP3 in lipid metabolism. Studies have shown that L-798,106 can enhance lipolysis. oup.com For instance, its application partially reversed the anti-lipolytic effect of PGE2. nih.gov Furthermore, in 3T3-L1 preadipocytes, pretreatment with an EP3 antagonist reduced the release of interleukin-6 (IL-6) induced by other compounds. mdpi.com
Human Macrophages: The role of EP3 signaling in macrophage polarization and function has been explored using L-798,106. In studies using the human monocytic cell line THP-1, differentiated into macrophages, the EP3 antagonist L-798,106 was found to stimulate the mRNA expression of the M2 markers interleukin-10 (IL-10) and arginase-1 in a dose-dependent manner. nih.gov This suggests that blocking the EP3 receptor can shift macrophages toward an anti-inflammatory M2 phenotype. nih.gov Conversely, an EP3 agonist intensified the expression of the M1 marker IL-6. nih.gov In studies on human mesenchymal stem/stromal cells, PGE2 was found to direct stimulated macrophages into an anti-inflammatory phenotype, a process that can be investigated using EP3 antagonists like L-798,106. rndsystems.com
Dendritic Cells (DCs): Research indicates that EP3 receptor signaling is crucial for DC development and function. Antagonism of the EP3 receptor with L-798,106 resulted in significantly reduced DC differentiation in vitro. nih.gov This effect is linked to the regulation of Flt3 expression and downstream STAT3 activation, which are necessary for DC progenitor survival. nih.gov However, in other experimental contexts, specifically involving myeloid-derived suppressor cells (MDSCs) differentiated from human DCs, L-798,106 did not replicate the effects of EP2 and EP4 antagonists in reversing the suppressive functions of these cells, highlighting the specificity of the prostaglandin (B15479496) receptor pathways. nih.gov
| Cell Line | Experimental Context | Observed Effect of L-798,106 | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | Investigation of lipolysis | Partially reversed the anti-lipolytic effect of PGE2 | nih.gov |
| 3T3-L1 Preadipocytes | Modulation of cytokine release | Reduced MT-III-induced release of IL-6 | mdpi.com |
| Human Macrophages (from THP-1) | Macrophage polarization | Stimulated mRNA expression of M2 markers (IL-10, Arginase-1) | nih.gov |
| Human Dendritic Cells | DC differentiation | Significantly reduced DC differentiation | nih.gov |
| SK-BR-3 Breast Cancer Cells | Proliferation and migration | Reduced proliferation and migration; decreased Gi-protein levels and increased cAMP | dovepress.comnih.gov |
| Human Aortic Smooth Muscle Cells (HASMCs) | Inflammation and apoptosis | Reversed ox-LDL-induced injury by inhibiting apoptosis and inflammatory responses | researchgate.net |
Primary cells, while more complex to maintain, offer a model that more closely resembles the in vivo state.
Primary Adipocytes and Fibroblasts: In studies using primary adipocytes from rats, L-798,106 was shown to enhance lipolysis in a dose- and time-dependent manner, as measured by glycerol (B35011) release. oup.com In mouse embryonic fibroblasts (MEFs), L-798,106 markedly facilitated differentiation into adipocytes, counteracting the suppressive effect of the EP3 agonist sulprostone (B1662612). oup.com This effect was absent in MEFs derived from EP3 knockout mice, confirming the specificity of the interaction. oup.com
Primary Neuronal Cultures: The compound has been used to study neuronal signaling in primary cultures of vagal pulmonary C-neurons from guinea pigs. plos.org In these neurons, PGE2-induced electrical currents were suppressed by L-798,106, demonstrating the role of the EP3 receptor in the sensitization of these sensory nerves. plos.org
Primary Medullary Thick Ascending Limb (mTAL) Cells: In primary cultures of murine mTAL cells, L-798,106 was used to investigate the regulation of cyclooxygenase-2 (COX-2). physiology.org The antagonist increased basal COX-2 mRNA levels and potentiated the increase in COX-2 induced by hypertonic conditions, suggesting a tonic suppressive effect of EP3 receptor activation on COX-2 expression in these kidney cells. physiology.org
Ex Vivo Tissue Preparations for Functional Analysis of L-798,106
Ex vivo studies on isolated tissues bridge the gap between cellular assays and whole-organism studies, allowing for the examination of integrated physiological responses in a controlled environment.
The EP3 receptor is known to be involved in smooth muscle contraction and relaxation. L-798,106 has been a key pharmacological tool in characterizing these responses.
Guinea-Pig Vas Deferens: In this classic smooth muscle preparation, L-798,106 (at a concentration of 200 nM) effectively blocked the inhibitory effects of the EP3 agonist sulprostone on electrically stimulated twitches, yielding an apparent pA2 value of 7.48. medchemexpress.comtargetmol.com This demonstrates its potent antagonistic activity on the EP3 receptors mediating prejunctional inhibition in this tissue.
Guinea-Pig Trachea: L-798,106 has been used to show that E-ring isoprostanes inhibit acetylcholine (B1216132) release from parasympathetic nerves in the guinea-pig trachea via agonism of EP3 receptors. rndsystems.com It also successfully blocks the EP3 agonist activity of sulprostone in this tissue. However, in a study investigating ATP-induced contractions, L-798,106 at 10⁻⁸ M did not affect the contractile response, suggesting that EP3 receptors are not involved in this specific pathway in the trachea. jst.go.jp
Aorta: The vasoconstrictor effect of PGE2 has been attributed to its activity at the EP3 receptor. Studies using antagonists like L-798,106 have helped to confirm that this vascular contraction is mediated through the EP3 receptor pathway. sigmaaldrich.comscientificlabs.co.uk
| Tissue Preparation | Experimental Agonist | Observed Effect of L-798,106 | Reference |
|---|---|---|---|
| Guinea-Pig Vas Deferens | Sulprostone | Blocked sulprostone-induced inhibition of EFS-evoked twitch responses (pA2 of 7.48) | medchemexpress.com |
| Guinea-Pig Trachea | Sulprostone | Attenuated sulprostone-induced inhibition of contractile responses | |
| Guinea-Pig Trachea | 8-iso-PGE1, 8-iso-PGE2, PGE2 | Attenuated the inhibitory effect of these agents on EFS-induced neurotransmitter release | medchemexpress.com |
| Aorta | PGE2 | Helped demonstrate that the vascular contraction effect of PGE2 is due to EP3 agonism | sigmaaldrich.comscientificlabs.co.uk |
L-798,106 has been crucial in defining the role of presynaptic EP3 receptors in modulating the release of neurotransmitters.
Isolated Nerve Preparations: In guinea-pig vas deferens, L-798,106 significantly attenuated the inhibitory effect of various prostanoids (8-iso-PGE1, 8-iso-PGE2, PGE2, and sulprostone) on neurotransmitter release induced by electrical field stimulation (EFS). medchemexpress.com For example, the inhibition of release caused by PGE2 was reduced from 61.2% to just 2.9% in the presence of L-798,106. medchemexpress.com Similarly, studies on parasympathetic nerves innervating the guinea-pig trachea showed that E-ring 8-isoprostanes inhibit acetylcholine (ACh) release through agonism of EP3-subtype prostanoid receptors, an effect that can be blocked by L-798,106. rndsystems.com These findings highlight the role of EP3 receptors as key presynaptic modulators of autonomic neurotransmission.
Preclinical Animal Model Research Incorporating L 798106
Investigation of EP3 Receptor Involvement in Metabolic Research Models
Studies in Genetically Modified Animal Models (e.g., db/db mice)
The role of the prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) in metabolic diseases has been investigated using genetically modified animal models, such as the db/db mouse, which is a model for type 2 diabetes. In these mice, the expression of EP3 receptors in white adipose tissue (WAT) has been observed to be significantly reduced. mdpi.com Studies involving the administration of the selective EP3 receptor antagonist, L-798106, to db/db mice have provided insights into the receptor's function in this pathological state.
Research has shown that treatment with L-798106 can suppress the elevated fasting blood glucose levels observed in db/db mice. medchemexpress.com This suggests that antagonism of the EP3 receptor may have a beneficial effect on glucose homeostasis in the context of diabetes. Furthermore, investigations into insulin (B600854) sensitivity have been conducted. In islets isolated from diabetic BTBR mice, another model of type 2 diabetes, treatment with L-798106 resulted in increased glucose-stimulated insulin secretion (GSIS).
A key finding from these studies is the link between EP3 receptor signaling and adipogenesis. In vitro experiments using mouse embryonic fibroblasts (MEFs) demonstrated that L-798106 facilitated MEF differentiation, suggesting that activation of the EP3 receptor normally suppresses the differentiation of preadipocytes. researchgate.net This is consistent with observations that preadipocytes from mice genetically deficient in the EP3 receptor show a higher potential for differentiation. researchgate.net
| Animal Model | Compound | Key Finding | Reference |
|---|---|---|---|
| db/db mice | L-798106 | Suppressed increased fasting blood glucose levels. | medchemexpress.com |
| Diabetic BTBR mouse islets | L-798106 | Increased glucose-stimulated insulin secretion. | |
| Mouse Embryonic Fibroblasts (MEFs) | L-798106 | Markedly facilitated MEF differentiation in a dose-dependent manner. | uni-muenchen.de |
Adipose Tissue Inflammation Research
Obesity is often associated with a state of chronic, low-grade inflammation in adipose tissue, which contributes to the development of insulin resistance. Research has focused on the involvement of the cyclooxygenase-2 (COX-2) and PGE2-EP3 signaling pathway in this process. Studies have identified strong positive correlations between the gene expressions of adipocyte COX-2 and EP3 and the levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and monocyte chemotactic protein-1 (MCP-1) in the adipose tissue of high-fat diet-induced obese rats. nih.gov
In db/db mice, treatment with L-798106 has been shown to significantly reverse the expression of inflammatory genes and proteins in adipose tissue by approximately 50%. nih.gov Specifically, L-798106 suppressed the increased expression of proinflammatory genes in adipocytes isolated from the epididymal adipose tissue of these mice. medchemexpress.com This indicates that blocking the EP3 receptor can attenuate the inflammatory response in adipose tissue associated with obesity and diabetes.
Further in vitro studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, have explored the mechanisms underlying these inflammatory responses. While one study showed that L-798106 did not alter the release of PGE2 induced by MT-III, a representative GIIA sPLA2, it did indicate that the EP3 receptor is involved in the MT-III-induced release of interleukin-6 (IL-6). vulcanchem.com
| Animal/Cell Model | Compound | Key Finding | Reference |
|---|---|---|---|
| db/db mice | L-798106 | Significantly reversed adipose tissue inflammatory gene and protein expressions (-50%). | nih.gov |
| db/db mice | L-798106 | Suppressed increased proinflammatory gene expressions in epididymal adipocytes. | medchemexpress.com |
| 3T3-L1 preadipocytes | L-798106 | Did not alter MT-III-induced PGE2 release but implicated the EP3 receptor in MT-III-induced IL-6 release. | vulcanchem.com |
Respiratory System Pathophysiology Studies
Airway Responsiveness and Reflex Arc Analysis in Animal Models (e.g., Guinea Pigs)
The role of the EP3 receptor in regulating airway function has been extensively studied in animal models, particularly guinea pigs. Inhalation of PGE2 is known to evoke coughing, and research indicates that this response is mediated, at least in part, through the EP3 receptor. preprints.org Studies in unanesthetized guinea pigs have shown that pretreatment with aerosolized L-798106 can significantly reduce the number of coughs induced by PGE2. preprints.org
In vitro experiments using isolated guinea pig tracheal preparations have further elucidated the mechanism of action. L-798106 has been shown to block the EP3 agonist activity of compounds like sulprostone (B1662612) on the guinea pig trachea. asm.org It also attenuates the inhibitory effect of various prostanoids on electrically stimulated acetylcholine (B1216132) release from parasympathetic nerves innervating the trachea. medchemexpress.com These findings suggest that the EP3 receptor plays a role in modulating cholinergic nerve activity in the airways. Furthermore, in rat airways, L-798106 was found to completely block Ca2+ oscillations in smooth muscle cells and airway contraction induced by local epithelial injury. nih.gov
| Animal Model | Compound | Key Finding | Reference |
|---|---|---|---|
| Unanesthetized guinea pigs | L-798106 | Reduced PGE2-evoked coughs by approximately 50%. | preprints.org |
| Isolated guinea pig trachea | L-798106 | Attenuated the inhibitory effect of EP3 agonists on acetylcholine release. | medchemexpress.com |
| Rat airways | L-798106 | Completely blocked local epithelial injury-induced airway contraction. | nih.gov |
Cross-Talk Between EP3 Receptor and Other Sensory Receptors (e.g., TRPV1)
There is evidence of significant cross-talk between the EP3 receptor and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in sensory nerve activation and cough reflexes. Studies in guinea pigs have shown that PGE2-induced coughs are inhibited by both the EP3 antagonist L-798106 and the TRPV1 antagonist JNJ 17203212. This suggests a functional interaction between these two receptor pathways in mediating the cough response.
Immunofluorescence studies have demonstrated that the EP3 receptor and TRPV1 are co-expressed in a subset of vagal pulmonary C-neurons. preprints.org Electrophysiological recordings from these neurons revealed that PGE2-induced currents were inhibited by both L-798106 and the TRPV1 antagonist. preprints.org This indicates a modulating effect of TRPV1 on the EP3 receptor-mediated responses to PGE2 at the level of the sensory neuron. The mechanism is thought to involve the activation or sensitization of TRPV1 receptors by a downstream effect of EP3 receptor activation.
| Animal Model/System | Key Finding | Reference |
|---|---|---|
| Guinea pigs | PGE2-induced coughs are inhibited by both L-798106 and a TRPV1 antagonist. | |
| Vagal pulmonary C-neurons (guinea pig) | EP3 and TRPV1 receptors are morphologically co-expressed. | preprints.org |
| Vagal pulmonary C-neurons (guinea pig) | PGE2-induced electrical currents are inhibited by both L-798106 and a TRPV1 antagonist. | preprints.org |
Cardiovascular and Coagulation System Research
The EP3 receptor is expressed in various cardiovascular cell types, including platelets and endothelial cells, and is implicated in processes such as platelet aggregation and vasoconstriction. Antagonism of the EP3 receptor with L-798106 has been explored for its potential therapeutic effects in cardiovascular disease models.
In studies of platelet function, the EP3 agonist sulprostone was shown to increase the adhesion of washed platelets to fibrinogen and collagen under low shear stress. This effect was blocked by L-798106, confirming the involvement of the EP3 receptor. Similarly, the pro-aggregatory effect of sulprostone on collagen-induced platelet aggregation in washed platelets was abolished by pretreatment with L-798106.
Research using a mouse model of myocardial infarction (MI) has demonstrated a cardioprotective role for EP3 receptor antagonism. vulcanchem.com Delayed administration of L-798106 after MI significantly improved ejection fraction and fractional shortening, suggesting that the EP3 receptor can be therapeutically targeted to improve cardiac function post-MI. vulcanchem.com In a model of atherosclerosis, L-798106 was shown to inhibit the levels of pro-inflammatory cytokines.
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| Washed human platelets | L-798106 | Blocked the sulprostone-induced increase in platelet adhesion to fibrinogen and collagen. | |
| Mouse model of myocardial infarction | L-798106 | Significantly improved ejection fraction and fractional shortening when administered post-MI. | vulcanchem.com |
| In vivo atherosclerosis model | L-798106 | Significantly inhibited the levels of pro-inflammatory cytokines. |
Venous Thrombosis Research in Cancer Models
Venous thromboembolism (VTE) is a known and serious complication associated with cancer. ashpublications.orgstoptheclot.org Research has explored the underlying mechanisms, with a focus on how tumor cells can create a procoagulant environment. ashpublications.orgnih.govnih.gov One area of investigation involves the role of prostaglandin E2 (PGE2), which can be secreted by endothelial cells in the tumor microenvironment and subsequently activate platelets. ashpublications.org
In a mouse model of cancer-induced venous thrombosis, the EP3 receptor antagonist L-798106 was used to probe the involvement of this specific receptor in the coagulation cascade. ashpublications.org The study investigated how PGE2, at concentrations found in the supernatant of endothelial cells exposed to cancer cells, affected platelet activation. The use of L-798106 helped to determine the contribution of the EP3 receptor pathway in this process. ashpublications.org In one study, wild-type mice with cancer developed larger thrombi compared to their healthy counterparts, a phenomenon not observed in mice genetically deficient in the growth arrest-specific 6 (Gas6) protein. ashpublications.org The research indicated that cancer-induced PGE2 secretion from endothelial cells plays a role in platelet activation. ashpublications.org
| Model System | Compound Used | Key Finding Related to Thrombosis | Reference |
|---|---|---|---|
| Mouse model of cancer-induced venous thrombosis | L-798106 (EP3 antagonist) | Used to investigate the role of EP3 receptors in cancer-induced platelet activation by PGE2. | ashpublications.org |
Hypertension and Cardiac Hypertrophy Studies in Spontaneously Hypertensive Rats
The role of the central nervous system in regulating blood pressure has been a key area of hypertension research. The hypothalamic paraventricular nucleus (PVN) is a critical brain region involved in sympathetic outflow and cardiovascular control. nih.govnih.gov Studies using spontaneously hypertensive rats (SHRs), a well-established genetic model for hypertension, have investigated the role of the PGE2-EP3 receptor pathway within the PVN. nih.govmdpi.com
In these studies, chronic bilateral infusion of L-798106 directly into the PVN of SHRs resulted in significant physiological changes over a 28-day period. nih.gov The blockade of EP3 receptors led to a marked reduction in mean arterial pressure (MAP) and plasma norepinephrine (B1679862) levels. nih.gov Furthermore, the treatment ameliorated cardiac hypertrophy, a common consequence of chronic high blood pressure. Histological analysis showed a reduction in the cross-sectional area of cardiomyocytes and decreased perivascular fibrosis in the myocardium of SHRs treated with L-798106. nih.govresearchgate.net These findings suggest that central EP3 receptor activity in the PVN contributes to the development and maintenance of hypertension and associated cardiac remodeling in this animal model. nih.gov In contrast, a separate study investigating angiotensin II-induced hypertension found that L-798106 did not affect the upregulation of the (pro)renin receptor in primary rat inner medullary collecting duct cells, indicating pathway-specific roles for the EP3 receptor. ahajournals.org
| Model | Treatment Group | Mean Arterial Pressure (MAP) | Key Cardiac Finding | Reference |
|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | Vehicle | ~175 mmHg | Exhibited significant cardiac hypertrophy and fibrosis. | nih.gov |
| Spontaneously Hypertensive Rats (SHRs) | L-798106 (PVN infusion) | Significantly reduced vs. Vehicle | Ameliorated cardiac hypertrophy and reduced cardiomyocyte size. | nih.govresearchgate.net |
| Wistar-Kyoto Rats (WKYs - Normotensive Control) | Vehicle | ~110 mmHg | Normal cardiac structure. | nih.gov |
Reproductive and Endometrial Biology Research
The prostaglandin system, particularly PGE2 and its receptors, is integral to female reproductive processes, including implantation and pregnancy maintenance. mdpi.comresearchgate.net Research has implicated the EP3 receptor in the pathophysiology of certain reproductive disorders. For instance, in studies related to unexplained recurrent miscarriage, it was found that an EP3 antagonist, L-798106, could down-regulate EP3 expression in trophoblast cells, suggesting it as a potential candidate for further investigation. mdpi.com In decidual macrophages from patients with recurrent pregnancy loss, L-798106 was shown to stimulate the expression of anti-inflammatory markers. bioone.org
The role of the EP3 receptor has also been explored in the context of endometrial cancer. In a study using the RL95-2 endometrial cancer cell line, treatment with L-798106 significantly decreased cell viability and proliferation in a dose-dependent manner. nih.gov This suggests that signaling through the EP3 receptor may contribute to the growth of endometrial cancer cells. nih.gov
| Cell Line | Treatment | Effect on Cell Proliferation (BrdU Assay) | Reference |
|---|---|---|---|
| RL95-2 (Endometrial Cancer Cells) | Vehicle (Control) | Baseline Proliferation (100%) | nih.gov |
| RL95-2 (Endometrial Cancer Cells) | 1µM PGE2 | No significant change vs. Control | nih.gov |
| RL95-2 (Endometrial Cancer Cells) | 1µM L-798106 | Significant decrease vs. Control | nih.gov |
Neurobiological Investigations (e.g., Cerebellar Granule Neurons, Hypothalamic Paraventricular Nucleus)
The EP3 receptor is expressed in various regions of the brain, and L-798106 has been a valuable tool for investigating its function in different neuronal populations. nih.govkarger.com
Hypothalamic Paraventricular Nucleus (PVN): As mentioned previously, the PVN is a key site for the central regulation of blood pressure. nih.gov Studies have shown that PGE2 can cause sympathetic excitation by activating EP3 receptors within the PVN. nih.govnih.gov The administration of L-798106, either intracerebroventricularly or directly into the PVN, effectively prevents the sympathoexcitatory and pressor responses induced by PGE2 or EP3 agonists. nih.govnih.gov This blockade by L-798106 leads to a reduction in renal sympathetic nerve activity (RSNA), blood pressure, and heart rate. nih.gov Furthermore, L-798106 was shown to reduce neuronal activation, measured by c-Fos immunoreactivity, in the PVN. nih.gov These findings underscore the critical role of the EP3 receptor in the PVN in mediating sympathetic outflow. nih.govnih.gov
Cerebellar Granule Neurons: Cultured cerebellar granule neurons (CGNs) are a common model for studying receptor function in the cerebellum. karger.comnih.govplos.org Research has aimed to determine if PGE2 modulates GABA-A receptors through a specific EP receptor subtype in these neurons. In one study, while PGE2 was found to augment GABA-A receptor currents, the EP3-specific antagonist L-798106 was unable to significantly reduce this effect. karger.com This finding suggests that the EP3 receptor is not the primary mediator of this particular PGE2-induced action in cultured CGNs. karger.com Similarly, another investigation found that L-798106 did not block changes in protein kinase C (PKC) phosphorylation induced by extremely low-frequency magnetic fields, indicating the EP3 receptor was not involved in that signaling pathway. nih.gov
| Brain Region | Model | Treatment | Key Neurobiological Finding | Reference |
|---|---|---|---|---|
| Hypothalamic Paraventricular Nucleus (PVN) | Rat | L-798106 (EP3 antagonist) | Prevented PGE2-induced increases in sympathetic nerve activity and blood pressure. | nih.gov |
| Hypothalamic Paraventricular Nucleus (PVN) | Spontaneously Hypertensive Rat | L-798106 (PVN infusion) | Reduced expression of oxidative stress and inflammatory markers. | nih.gov |
| Cerebellar Granule Neurons | Rat (cultured cells) | L-798106 (EP3 antagonist) | Did not significantly reduce PGE2-induced augmentation of GABA-A receptor currents. | karger.com |
Structure Activity Relationship Sar and Computational Studies of L 798106 and Analogs
Design and Synthesis Strategies for L-798,106 Derivatives
The design of L-798,106 and its derivatives originated from a combinatorial approach targeting the human prostanoid EP3 receptor. researchgate.net The core structure is an acylsulfonamide, a chemical class that has proven to be a fruitful scaffold for developing EP3 receptor antagonists. researchgate.net
A key synthetic strategy involves the preparation of cinnamic acylsulfonamide analogues. tocris.comcaymanchem.commedchemexpress.comguidetomalariapharmacology.org This process typically involves the coupling of a substituted cinnamic acid derivative with a substituted arylsulfonamide. The synthesis allows for systematic modifications at three main positions of the molecule:
The Cinnamic Acid Moiety: Variations in the substituents on the phenyl ring of the cinnamic acid portion can be explored to optimize interactions with the receptor.
The Acylsulfonamide Linker: The geometry and nature of this linker are critical for correctly positioning the aromatic moieties within the receptor's binding pocket.
The Sulfonamide Aryl Group: Modifications to this part of the molecule, such as the introduction of different substituents, can significantly impact both potency and selectivity.
One study on the SAR of cinnamic acylsulfonamide analogues explored a variety of substitutions to enhance binding affinity and antagonist activity for the EP3 receptor. medchemexpress.com The development of biaryl acylsulfonamide analogues represents another strategic evolution, aiming to further refine the interaction with the EP3 receptor. researchgate.net These synthetic strategies have been instrumental in generating a library of compounds for detailed biological evaluation.
Analysis of Structural Modulations on EP3 Receptor Affinity and Selectivity
Structural modifications of the L-798,106 scaffold have profound effects on its affinity and selectivity for the EP3 receptor over other prostanoid receptors (EP1, EP2, and EP4). L-798,106 itself demonstrates remarkable selectivity for the human EP3 receptor. tocris.comcaymanchem.com
Research has shown that L-798,106 is a potent and highly selective EP3 receptor antagonist with a binding affinity (Ki) of 0.3 nM for the EP3 receptor. tocris.comcaymanchem.commedchemexpress.com In contrast, its affinity for other EP receptors is significantly lower, with Ki values of >5000 nM for EP1, >5000 nM for EP2, and 916 nM for EP4. tocris.comcaymanchem.commedchemexpress.com This represents a selectivity of over 3000-fold for EP3 compared to EP4 and over 16,000-fold compared to EP1 and EP2. tocris.comcaymanchem.comfrontiersin.org
The high selectivity of L-798,106 is attributed to specific interactions between its chemical structure and the binding pocket of the EP3 receptor. The acylsulfonamide group and the specific arrangement of the aromatic rings are key determinants of this selectivity. researchgate.net Even relatively minor changes to the structure can alter this selectivity profile. For instance, the development of the related acylsulfonamide, L-826,266, resulted in a compound with affinity for both EP3 and the thromboxane (B8750289) (TP) receptor. researchgate.netnih.gov
Interestingly, a study on different EP3 receptor isoforms, which vary in their C-terminal tails, revealed that L-798,106 can act as a biased agonist for the Gαz pathway in some human EP3 isoforms. researchgate.net This effect was linked to the presence of a threonine residue at position 107 in the human EP3 receptor, which is a serine in the mouse ortholog, highlighting how subtle structural differences in the receptor can influence the functional activity of a ligand. researchgate.net
| Receptor | Ki (nM) | Reference |
|---|---|---|
| EP3 | 0.3 | tocris.comcaymanchem.commedchemexpress.com |
| EP1 | >5000 | tocris.comcaymanchem.com |
| EP2 | >5000 | tocris.comcaymanchem.com |
| EP4 | 916 | tocris.comcaymanchem.com |
Role of Lipophilicity in Receptor Kinetics and Tissue Disposition in Research Models
A significant characteristic of L-798,106 is its high lipophilicity. researchgate.netresearchgate.netnih.gov This property plays a crucial role in its pharmacokinetic and pharmacodynamic behavior, particularly its receptor kinetics and tissue disposition. researchgate.netnih.gov
Studies on isolated smooth muscle preparations, such as the guinea-pig aorta, have shown that highly lipophilic acylsulfonamides like L-798,106 exhibit surprisingly slow onset of antagonism at the EP3 receptor. researchgate.netresearchgate.netnih.gov This slow kinetic profile is not necessarily a reflection of low affinity but is rather attributed to tissue disposition phenomena governed by the compound's lipophilicity. researchgate.netnih.gov The high lipophilicity may cause the compound to partition into the lipid bilayers of cell membranes, creating a local depot from which it slowly diffuses to reach the receptor. frontiersin.org This can lead to a slower onset of action in lipid-rich tissues. frontiersin.org
This relationship between lipophilicity and slow kinetics is explicable by a limited diffusion model. researchgate.netnih.gov For research applications, it has been suggested that EP3 antagonists with moderate lipophilicity might be preferable to avoid these kinetic complexities. researchgate.netnih.gov The less lipophilic analog, (DG)-3ap, for example, demonstrated a faster onset of action. researchgate.netnih.gov The influence of lipophilicity is therefore a critical consideration in the design and application of EP3 antagonists, affecting their potential clinical utility. researchgate.netresearchgate.net
| Compound | Lipophilicity | Onset of Antagonism | Reference |
|---|---|---|---|
| L-798,106 | High | Very Slow | researchgate.netresearchgate.netnih.gov |
| L-826,266 | High | Very Slow | researchgate.netresearchgate.netnih.gov |
| (DG)-3ap | Less Lipophilic | Faster | researchgate.netnih.gov |
Molecular Modeling and Docking Simulations of L-798,106-EP3 Receptor Interactions
Molecular modeling and docking simulations have provided valuable insights into the specific interactions between L-798,106 and the EP3 receptor at an atomic level. These computational studies help to rationalize the high affinity and selectivity of L-798,106 and guide the design of new analogs.
Using the crystal structure of the human EP3 receptor (PDB ID: 6M9T), docking studies have been performed to predict the binding mode of L-798,106. mdpi.com These simulations show that L-798,106 fits into a hydrophobic pocket within the receptor. mdpi.com The key interactions are predominantly hydrophobic in nature, involving specific amino acid residues. mdpi.com
Computational analysis has identified several residues as being important for the binding of L-798,106 to the EP3 receptor. These include:
Met58 mdpi.com
Thr107 mdpi.com
Val110 mdpi.com
Phe133 mdpi.com
The interaction with these residues helps to anchor the antagonist within the binding site, preventing the conformational changes required for receptor activation by agonists like prostaglandin (B15479496) E2 (PGE2). mdpi.com Two-dimensional interaction diagrams generated from molecular dynamics simulations further illustrate the specific contacts between L-798,106 and the EP3 receptor. researchgate.net
Analytical and Bioanalytical Methodologies Employing L 798106 D6
Applications of L-798106-d6 in Mass Spectrometry-Based Research
Mass spectrometry (MS) is a cornerstone of modern bioanalytical research, and stable isotope-labeled compounds like this compound are indispensable for quantitative and metabolic studies.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. researchgate.net this compound is specifically designed for this purpose, serving as an ideal internal standard for the quantification of L-798106 in complex biological samples such as plasma, urine, and tissue homogenates from preclinical research studies. bevital.nonih.gov
The principle relies on the fact that this compound co-elutes with the analyte of interest, L-798106, during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. researchgate.net However, due to its higher mass, it is distinguishable from the non-labeled analyte by the mass spectrometer. By adding a known concentration of this compound to each sample at the beginning of the sample preparation process, any variability or loss during extraction, handling, or injection is normalized. bevital.nojcpsp.pk This approach effectively corrects for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample—which is a common challenge in bioanalysis. researchgate.net The ratio of the MS signal response of the analyte to the internal standard is used to construct a calibration curve and accurately determine the concentration of L-798106 in the unknown samples. nih.gov
Table 1: Representative LC-MS/MS Parameters for Quantification Using a Deuterated Internal Standard
| Parameter | Typical Setting | Purpose |
| Chromatography | Reversed-Phase C18 Column | Separates analyte and IS from matrix components. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid | Elutes compounds from the column based on polarity. jcpsp.pk |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates charged ions for MS detection. bevital.no |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Analyte Transition | Specific m/z of parent ion → m/z of fragment ion | Uniquely identifies and quantifies L-798106. |
| IS Transition | Specific m/z of d6-parent ion → m/z of d6-fragment ion | Uniquely identifies and quantifies this compound. |
Understanding the metabolic fate of a compound is a critical aspect of preclinical research. This compound is an invaluable tracer for elucidating the metabolic pathways of L-798106 in in vivo and in vitro research models. medchemexpress.com When this compound is administered to a preclinical model, such as a mouse or rat, its metabolites can be readily distinguished from endogenous compounds and metabolites of the non-labeled drug by mass spectrometry. ashpublications.orgmedchemexpress.com
The deuterium (B1214612) atoms act as a stable, non-radioactive label. As the compound is metabolized through processes like oxidation, hydroxylation, or conjugation, the resulting metabolites retain the deuterium label, or a portion of it. medchemexpress.com By analyzing biological samples (e.g., plasma, urine, feces, or liver microsomes) with high-resolution mass spectrometry, researchers can identify and characterize these deuterated metabolites. This technique allows for the unambiguous identification of metabolic "hotspots" on the molecule and provides a clear picture of how the parent compound is transformed, distributed, and excreted in a biological system. google.com This information is fundamental for understanding the compound's pharmacokinetic profile.
Chromatographic Techniques for L-798106 and its Deuterated Analogs in Research Samples
Chromatographic separation is almost always coupled with mass spectrometry for the analysis of L-798106 and its deuterated analog in research samples. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the methods of choice, offering the necessary resolution to separate the analyte from complex matrix components. iiab.menih.gov
Reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. jcpsp.pk A gradient elution method, where the proportion of organic solvent (like acetonitrile or methanol) in the aqueous mobile phase is increased over the course of the analysis, is often used. nih.gov This allows for the efficient elution of compounds with varying polarities. Since this compound has virtually identical physicochemical properties to L-798106, they co-elute under these conditions, which is the desired behavior for an internal standard. researchgate.net The short run times, often under five minutes, make these methods suitable for the high-throughput analysis required in many research studies. bevital.no
Table 2: Representative UHPLC Method for L-798106 Analysis
| Parameter | Description |
| Analytical Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, <3 µm) jcpsp.pk |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient Program | A time-programmed increase in Mobile Phase B |
| Column Temperature | 35 - 40 °C jcpsp.pk |
| Injection Volume | 5 - 10 µL |
| Total Run Time | 2.5 - 5 minutes bevital.no |
Advanced Spectroscopic Analysis for Mechanistic Insights (e.g., NMR, IR)
While mass spectrometry is the primary technique that utilizes the deuterated nature of this compound, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the initial structural characterization of the parent compound, L-798106. google.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure of newly synthesized L-798106, confirming that the chemical structure is correct. researchgate.netapexbt.com For this compound, ¹H NMR would be used to confirm the absence of proton signals at the specific sites of deuteration, verifying the success of the isotopic labeling process. Two-dimensional NMR techniques can provide further detail on the connectivity of atoms within the molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the L-798106 molecule. google.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds (e.g., C=O, N-H, S=O). This technique serves as a fingerprint for the compound, allowing for confirmation of its identity and the presence of key functional groups essential for its biological activity. google.com
Together, these advanced spectroscopic techniques provide a comprehensive characterization of the L-798106 molecule, which is a prerequisite for its use and the use of its deuterated analog in further bioanalytical and research applications.
Research Gaps and Future Directions in L 798106 Research
Identification of Novel EP3 Receptor-Mediated Biological Pathways
While the classical role of the EP3 receptor involves the inhibition of adenylyl cyclase via Gαi coupling, recent studies utilizing L-798106 have begun to unveil more complex and novel signaling cascades. A significant research frontier lies in the comprehensive characterization of these non-canonical pathways.
A pivotal study has demonstrated that L-798106 can act as a biased agonist of the Gαz pathway for certain human EP3 receptor isoforms. nih.gov This finding is particularly noteworthy as this effect was not observed in the corresponding mouse EP3 isoform α. nih.gov This species-specific biased agonism highlights a previously unknown signaling mechanism and underscores the importance of studying human receptor isoforms. The use of advanced in vitro techniques, such as Bioluminescence Resonance Energy Transfer (BRET)-based biosensors, was crucial in identifying this nuanced signaling profile. nih.govnih.gov
Future research should leverage L-798106 to further dissect the downstream effectors of Gαz signaling in response to EP3 receptor modulation. Understanding the physiological and pathophysiological consequences of this biased agonism in human tissues is a critical next step. For instance, investigating the role of the EP3-Gαz pathway in conditions where EP3 receptor expression is prominent, such as in certain cancers or cardiovascular diseases, could reveal new therapeutic targets.
Exploration of L-798106 as a Tool for Understanding Prostanoid Receptor Heterodimerization
A significant gap in the current understanding of prostanoid receptor biology is the role of heterodimerization. It is known that G protein-coupled receptors, including prostanoid receptors, can form dimers or higher-order oligomers, which can alter their pharmacological and signaling properties. nih.gov This phenomenon can lead to the creation of novel ligand recognition sites and expanded signal transduction pathways. nih.gov
Currently, there is a lack of specific studies that have employed L-798106 to investigate the heterodimerization of the EP3 receptor with other prostanoid receptors (e.g., EP1, EP2, EP4) or with other classes of receptors. This represents a substantial research opportunity. Future studies could use techniques like Förster Resonance Energy Transfer (FRET) and BRET in cell lines co-expressing the EP3 receptor with other receptors of interest. L-798106 could be used to probe for changes in ligand binding affinity, G protein coupling, and downstream signaling in the context of receptor dimerization. Elucidating how EP3 receptor heterodimerization impacts its function could provide critical insights into the complexity of prostanoid signaling in both health and disease.
Development of Advanced In Vitro and In Vivo Research Models for EP3 Receptor Biology
The development and utilization of sophisticated research models are paramount to advancing our knowledge of EP3 receptor biology, and L-798106 has proven to be an invaluable tool in this endeavor.
In Vitro Models: The use of BRET-based biosensors to study the signaling of individual human EP3 receptor isoforms represents a significant advancement. nih.govnih.gov This technology allows for a detailed, real-time analysis of ligand-induced conformational changes and subsequent G protein activation, as demonstrated by the discovery of L-798106's biased agonism. nih.govnih.gov Future in vitro work should expand on this by developing organoid and patient-derived cell culture systems to study EP3 receptor function in a more physiologically relevant context.
In Vivo Models: L-798106 has been instrumental in defining the role of the EP3 receptor in a variety of animal models of disease. For example:
Cardiovascular Disease: In a mouse model of myocardial infarction, delayed administration of L-798106 was shown to significantly improve cardiac function, suggesting a therapeutic potential for EP3 receptor antagonists in heart failure. wikipedia.org
Neurological Disorders: In a rat model of subarachnoid hemorrhage, L-798106 attenuated oxidative stress and neuronal apoptosis. researchgate.net Furthermore, in a model of cerebral small vessel disease, blocking the EP3 receptor with L-798106 was found to rescue the expression of synaptic plasticity-related proteins. frontiersin.org
Cancer: L-798106 has been shown to decrease the viability of endometrial cancer cells in a dose-dependent manner and inhibit the proliferation and migration of certain breast cancer cell lines. nih.gov
Future research should focus on developing more refined in vivo models, such as tissue-specific conditional knockout mice for the EP3 receptor, to be used in conjunction with L-798106 to dissect the cell-type-specific roles of this receptor in complex diseases.
Integration of L-798106 Research with Systems Biology Approaches
A notable research gap is the absence of studies integrating the pharmacological interrogation of the EP3 receptor using L-798106 with systems biology approaches. Systems biology, which involves the computational and mathematical modeling of complex biological systems, can provide a more holistic understanding of the EP3 receptor's role within broader signaling networks.
Future research should aim to generate large-scale datasets (e.g., transcriptomics, proteomics, metabolomics) from cells or tissues treated with L-798106 under various physiological and pathological conditions. These datasets could then be used to construct network models to identify previously unknown interactions and feedback loops involving the EP3 receptor. For example, a systems biology approach could elucidate how EP3 receptor antagonism with L-798106 globally affects inflammatory and metabolic pathways in obesity-induced insulin (B600854) resistance, a condition where the EP3 receptor has been implicated. This integration could lead to the identification of novel biomarkers for EP3 receptor activity and more effective, targeted therapeutic strategies.
Potential of L-798106 as a Research Probe for Underexplored Physiological and Pathophysiological Roles of EP3 Receptor
The high selectivity of L-798106 makes it an exceptional research probe for uncovering novel functions of the EP3 receptor in a wide range of physiological and pathophysiological processes. Recent studies have already begun to shed light on some of these underexplored areas.
| Area of Investigation | Key Findings with L-798106 | Reference |
| Cardiac Injury | Delayed administration after myocardial infarction improves ejection fraction. | wikipedia.org |
| Endometrial Cancer | Inhibits proliferation and migration of cancer cells. | nih.gov |
| Vascular Remodeling | Rescues expression of synaptic plasticity-related proteins in a model of cerebral small vessel disease. | frontiersin.org |
| Neuroprotection | Attenuates oxidative stress and neuronal apoptosis following subarachnoid hemorrhage. | researchgate.net |
| Uterine Contractility | Inhibits both spontaneous and PGE2-induced contractions in pregnant human myometrium. | |
| Atherosclerosis | Inhibits pro-inflammatory cytokine levels in in vivo models of atherosclerosis. |
These findings open up numerous avenues for future research. For instance, the role of the EP3 receptor in mediating uterine contractions suggests that L-798106 could be used to explore its potential in the management of preterm labor. Similarly, its impact on inflammation in atherosclerosis models warrants further investigation into the therapeutic potential of EP3 receptor antagonism in cardiovascular disease. The continued use of L-798106 as a pharmacological tool will undoubtedly be critical in defining the full spectrum of the EP3 receptor's functions and its viability as a therapeutic target in a diverse range of diseases.
Q & A
Q. What are the key chemical and pharmacological properties of L-798106-d6 that researchers must consider during experimental design?
Researchers should prioritize isotopic purity (deuterium incorporation rate), stability under experimental conditions (e.g., pH, temperature), and pharmacokinetic parameters such as metabolic half-life and binding affinity. Isotopic labeling impacts molecular interactions and metabolic pathways, necessitating validation via techniques like mass spectrometry or nuclear magnetic resonance (NMR) to confirm structural integrity . Experimental design should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
Q. How should researchers approach the synthesis and characterization of deuterium-labeled compounds like this compound to ensure isotopic purity and stability?
Synthesis protocols must specify deuterium sources (e.g., deuterated solvents or reagents) and reaction conditions to minimize isotopic exchange. Post-synthesis, characterization should include:
- Isotopic purity analysis : Liquid chromatography-mass spectrometry (LC-MS) or high-resolution NMR to quantify deuterium incorporation.
- Stability testing : Accelerated degradation studies under varying conditions (e.g., light, humidity) to assess isotopic leakage.
- Comparative assays : Contrast results with non-deuterated analogs to isolate isotopic effects . Documentation must adhere to reproducibility standards, as outlined in scientific publishing guidelines .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory data observed in dose-response studies involving this compound?
Contradictions may arise from isotopic effects on receptor binding kinetics or metabolic stability. To address this:
- Replicate experiments : Use independent batches of this compound to rule out synthesis variability.
- Control for isotopic interference : Compare results with non-deuterated L-798106 in parallel assays.
- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., enzyme activity, cell-line specificity). Frameworks like PICO (Population, Intervention, Comparison, Outcome) can refine hypotheses and experimental variables .
Q. How can researchers design longitudinal studies to assess the metabolic stability of this compound while controlling for isotopic effects?
- In vitro models : Use hepatocyte or microsomal assays to track deuterium retention over time, paired with LC-MS for metabolite profiling.
- In vivo protocols : Employ stable isotope tracing in animal models, with sampling intervals aligned with the compound’s half-life.
- Data normalization : Compare degradation rates of this compound with its non-deuterated counterpart to quantify isotopic contributions. Ensure ethical compliance in animal studies by predefining endpoints and sample sizes .
Q. What strategies mitigate bias in mechanistic studies exploring this compound’s interaction with GPCRs?
- Blinded assays : Assign compound handling and data analysis to separate teams to reduce observer bias.
- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics with functional assays (e.g., cAMP modulation) to cross-verify results.
- Negative controls : Include deuterium-free analogs and receptor knockout models to confirm specificity. Transparent reporting of raw data and statistical methods is critical, as per journal guidelines .
Methodological Frameworks and Best Practices
Q. How can the FINER criteria optimize hypothesis generation for studies on this compound?
- Feasible : Ensure access to deuterium-labeling facilities and analytical tools (e.g., LC-MS).
- Novel : Investigate understudied isotopic effects on off-target interactions.
- Ethical : Adhere to institutional review protocols for in vivo work.
- Relevant : Align with broader goals like improving drug design or understanding metabolic pathways .
Q. What statistical approaches are robust for analyzing time-series data in this compound stability studies?
- Time-lapse regression models : Account for non-linear degradation patterns.
- Survival analysis : Model compound half-life using Kaplan-Meier curves.
- Error propagation : Quantify uncertainties from isotopic purity measurements using Monte Carlo simulations. Raw datasets should be archived in repositories to facilitate peer validation .
Data Reporting and Reproducibility
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Detailed synthesis logs : Include batch numbers, deuterium sources, and purification steps.
- Instrument calibration records : Specify LC-MS/NMR parameters and validation standards.
- Open-access supplements : Publish raw spectra and stability data in formats compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What peer-review criteria are critical for studies involving deuterium-labeled compounds?
Reviewers should assess:
- Isotopic purity validation methods.
- Appropriateness of controls (e.g., non-deuterated analogs).
- Transparency in data archiving and statistical reporting. Journals like the Beilstein Journal of Organic Chemistry emphasize these standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
